7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, a chloro substituent, and various functional groups such as diethylamino and prop-2-en-1-yloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps:
Formation of the Chromeno-Pyrrole Core: The initial step involves the formation of the chromeno-pyrrole core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a substituted coumarin, with an appropriate amine under acidic or basic conditions.
Introduction of the Chloro Substituent: The chloro substituent can be introduced via a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Diethylamino Group: The diethylamino group can be attached through a nucleophilic substitution reaction, where a diethylamine reacts with a suitable leaving group on the chromeno-pyrrole core.
Addition of the Prop-2-en-1-yloxy Group: The final step involves the addition of the prop-2-en-1-yloxy group, which can be achieved through an etherification reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chromeno-pyrrole core, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Dihydro derivatives of the chromeno-pyrrole core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, the compound could be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is not well-documented. based on its structure, it is likely to interact with various molecular targets, such as enzymes and receptors. The diethylamino group may facilitate binding to biological targets, while the chromeno-pyrrole core could participate in various biochemical interactions.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-2-[3-(dimethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a dimethylamino group instead of a diethylamino group.
7-Chloro-2-[3-(diethylamino)propyl]-1-[3-(methoxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
The uniqueness of 7-chloro-2-[3-(diethylamino)propyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its combination of functional groups and the chromeno-pyrrole core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29ClN2O4 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
7-chloro-2-[3-(diethylamino)propyl]-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H29ClN2O4/c1-4-15-33-20-10-7-9-18(16-20)24-23-25(31)21-17-19(28)11-12-22(21)34-26(23)27(32)30(24)14-8-13-29(5-2)6-3/h4,7,9-12,16-17,24H,1,5-6,8,13-15H2,2-3H3 |
InChI Key |
XHHWWGNQOGIEPO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.